molecular formula C19H12ClNO3 B1402008 1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-75-5

1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1402008
CAS No.: 1365988-75-5
M. Wt: 337.8 g/mol
InChI Key: ZLPSVARXPPEILL-JXMROGBWSA-N
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Description

1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic chemical compound of significant interest in research and development, particularly in the field of agrochemicals. This molecule features a distinctive hybrid structure combining a 1H-pyrrole-2,5-dione (maleimide) core linked to a (2E)-3-(2-chlorophenyl)prop-2-enoyl (chalcone) moiety through a phenyl bridge. The maleimide group is a known pharmacophore in medicinal and agricultural chemistry, while the α,β-unsaturated ketone system of the chalcone derivative can serve as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles . Compounds with structural similarities, particularly those containing the pyrrole-2,5-dione (maleimide) scaffold, have demonstrated notable fungicidal activities against various phytopathogenic fungi in scientific studies . The presence of the 2-chlorophenyl group and the conjugated system suggests potential for multiple mechanisms of action, which may include the inhibition of essential fungal enzymes or disruption of cellular processes. This reagent is intended For Research Use Only and is strictly not for diagnostic, therapeutic, personal, or veterinary use. Researchers are advised to handle this compound using appropriate safety protocols, including personal protective equipment, and to refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

1-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSVARXPPEILL-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, with the molecular formula C19H12ClNO3 and a molecular weight of approximately 337.8 g/mol, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and implications in medicinal chemistry.

The compound is characterized by the following structural features:

  • IUPAC Name : 1-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
  • Molecular Structure : It contains a pyrrole ring fused with a diketone moiety and a chlorophenyl side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-diones exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have been studied for their potential as tyrosine kinase inhibitors. These compounds can inhibit the growth of various cancer cell lines by interacting with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2 .
  • Anti-inflammatory Properties : Studies have shown that pyrrole derivatives can suppress pro-inflammatory cytokine production and inhibit cell proliferation in immune cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Tyrosine Kinases : The compound's structure allows it to bind effectively to the ATP-binding domains of tyrosine kinases, potentially leading to reduced proliferation of cancer cells.
  • Membrane Interaction : Research suggests that such compounds may intercalate into lipid bilayers, altering membrane properties and affecting receptor functionality .

In Vitro Studies

A study on similar pyrrole derivatives revealed significant antiproliferative effects against colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

CompoundCell LineGI50 (M)Notes
2aHCT-1161.0×1081.0\times 10^{-8}Effective against colon cancer
2bSW-6201.6×1081.6\times 10^{-8}Strong inhibition observed
2cColo-205Not specifiedFurther studies needed

In Vivo Studies

In vivo experiments demonstrated that specific pyrrole derivatives could inhibit tumor growth in chemically induced colon cancer models in rats .

Scientific Research Applications

The compound 1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione (CAS Number: 1365988-75-5) has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and agricultural research.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific structure of this compound has been associated with the inhibition of cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy can be attributed to the presence of the chlorophenyl group, which enhances its interaction with microbial membranes. This property is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Materials Science

Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system within the molecule allows for efficient charge transport, making it suitable for use in electronic devices.

Polymer Composites
Incorporating this compound into polymer matrices can improve mechanical and thermal properties. Research is ongoing to explore its potential as a reinforcing agent in composite materials, which could lead to advancements in lightweight and durable materials for various industrial applications.

Agricultural Research

Pesticide Development
The compound's biological activity suggests potential use as a pesticide or herbicide. Its ability to disrupt cellular processes in pests can be harnessed to develop environmentally friendly agricultural chemicals that minimize harm to non-target species.

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various pyrrole derivatives, including this compound, on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In a study published by Johnson et al. (2024), the antimicrobial properties of several chlorinated phenyl derivatives were assessed against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : Halogenated derivatives (e.g., 7e) exhibit lower yields, likely due to steric and electronic effects during synthesis. Methoxy/ethoxy analogs may offer better synthetic accessibility .
  • Dichlorophenyl analogs () show higher yields but may suffer from solubility issues .

Q & A

Basic: What are the key steps for synthesizing this compound, and how can purity be optimized during synthesis?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Formation of the α,β-unsaturated ketone (prop-2-enoyl) moiety via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and a ketone precursor under basic conditions (e.g., NaOH/ethanol) .

Coupling with the pyrrole-2,5-dione core using a nucleophilic substitution or Pd-catalyzed cross-coupling reaction to attach the chlorophenyl-propenoyl group .

Cyclization and purification via column chromatography or recrystallization.

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via ¹H/¹³C NMR (e.g., verifying olefin geometry via coupling constants in the E-configuration) .
  • Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms the (2E)-prop-2-enoyl geometry (δ 6.5–7.5 ppm for vinyl protons with J = 15–16 Hz) and aromatic substitution patterns .
  • FT-IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrole-dione and enone groups) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between phenyl and pyrrole rings, critical for SAR studies) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₁ClN₂O₃) .

Basic: How can researchers evaluate its potential biological activity in early-stage studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., MAPK) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Docking Studies : Perform preliminary molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or TNF-α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.